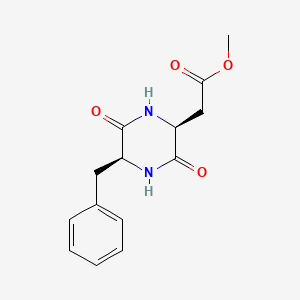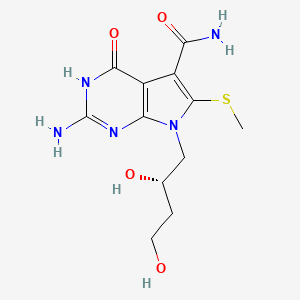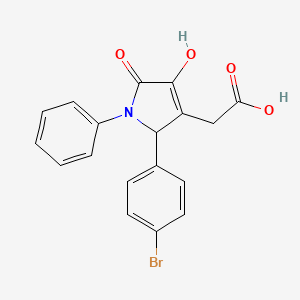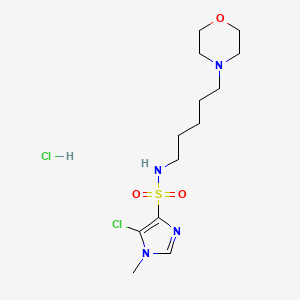
Methyl 5-benzyl-3,6-dioxo-2-piperazineacetate, (2S-cis)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-benzyl-3,6-dioxo-2-piperazineacetate, (2S-cis)-, is a compound with the molecular formula C14H16N2O4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-benzyl-3,6-dioxo-2-piperazineacetate, (2S-cis)-, typically involves the reaction of 2-piperazineacetic acid with benzyl chloride under controlled conditions. The reaction proceeds through a series of steps, including esterification and cyclization, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-benzyl-3,6-dioxo-2-piperazineacetate, (2S-cis)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl derivatives, while substitution reactions can produce a variety of functionalized piperazine derivatives .
Applications De Recherche Scientifique
Methyl 5-benzyl-3,6-dioxo-2-piperazineacetate, (2S-cis)-, has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as a scaffold for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 5-benzyl-3,6-dioxo-2-piperazineacetate, (2S-cis)-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloaspartylphenylalanine: Another piperazine derivative with similar structural features.
5-Benzyl-3,6-dioxo-2-piperazineacetic acid: A closely related compound with comparable properties.
Uniqueness
Methyl 5-benzyl-3,6-dioxo-2-piperazineacetate, (2S-cis)-, is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to serve as a versatile scaffold for various applications sets it apart from other similar compounds .
Propriétés
Numéro CAS |
57022-25-0 |
|---|---|
Formule moléculaire |
C14H16N2O4 |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
methyl 2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C14H16N2O4/c1-20-12(17)8-11-14(19)15-10(13(18)16-11)7-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,15,19)(H,16,18)/t10-,11-/m0/s1 |
Clé InChI |
SITVZVCSOXJWFV-QWRGUYRKSA-N |
SMILES isomérique |
COC(=O)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 |
SMILES canonique |
COC(=O)CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate](/img/structure/B15192542.png)








